(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
The compound "(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone" is a structurally complex molecule featuring a methanone core bridging two heterocyclic systems: a 3-(dimethylamino)pyrazine-substituted piperidine and a 2,4-dimethylthiazole. The dimethylamino group on the pyrazine ring contributes electron-donating properties, while the methyl groups on the thiazole moiety enhance steric bulk and lipophilicity.
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-11-14(25-12(2)20-11)17(23)22-9-5-6-13(10-22)24-16-15(21(3)4)18-7-8-19-16/h7-8,13H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTDUEAJCKRNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone , also known by its CAS number 2034439-74-0, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and preliminary research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrazine ring
- A piperidine group
- A thiazole moiety
The presence of the dimethylamino group enhances its solubility and reactivity, making it a promising candidate for further pharmacological studies. Its molecular formula is , with a molecular weight of 346.4 g/mol .
Biological Activity Overview
Preliminary studies have indicated that this compound may possess various biological activities, including:
- Antimicrobial Properties : Early investigations suggest potential effectiveness against certain bacterial strains.
- Antiviral Activity : There are indications that the compound may inhibit viral replication, although specific viruses have yet to be identified.
- Anticancer Potential : Initial in vitro studies hint at its capability to affect cancer cell lines, possibly through modulation of specific molecular targets.
While the precise mechanisms of action remain largely unexplored, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems. This interaction could lead to either inhibition or activation of biochemical pathways, which may result in therapeutic effects. Further research is required to elucidate these mechanisms.
Case Studies and Research Findings
- In Vitro Studies :
-
Antimicrobial Testing :
- Preliminary assays have demonstrated some level of antimicrobial activity; however, detailed results are pending publication. Future studies are expected to clarify the spectrum of activity against specific pathogens.
-
Pharmacokinetics and Toxicology :
- Current research is focusing on the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments are also underway to evaluate safety profiles in potential therapeutic applications.
Comparative Analysis with Similar Compounds
Conclusion and Future Directions
The compound this compound shows promise as a multi-functional agent with potential applications in treating infections and cancer. However, comprehensive studies are necessary to fully understand its biological mechanisms and therapeutic potential.
Future research should focus on:
- Detailed mechanism elucidation
- Broader spectrum antimicrobial testing
- Clinical trials to assess efficacy and safety in humans
Scientific Research Applications
Structural Overview
The compound features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and biological activity |
| Pyrazinyl Group | Potential for interaction with nucleic acids |
| Piperidine Ring | Known for its role in various pharmacological activities |
| Thiazole Moiety | Associated with antimicrobial and anticancer properties |
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : The thiazole and pyrazine components are known to possess significant antimicrobial effects against various pathogens.
- Cytotoxicity : Similar structures have demonstrated cytotoxic effects against cancer cell lines, potentially inducing apoptosis through mechanisms such as DNA fragmentation.
- Enzyme Inhibition : The piperidine ring suggests potential for inhibiting key enzymes involved in metabolic pathways.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |
| Cytotoxic | Piperidine-based compounds | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Dimethylamino-containing compounds | Reduction in enzyme activity |
Cytotoxicity Against Cancer Cell Lines
A study indicated that compounds containing piperidine and thiazole showed significant cytotoxic effects against colon cancer and leukemia cell lines. The mechanism involved DNA fragmentation and activation of apoptotic pathways (caspase activation) .
Antimicrobial Efficacy
Research on thiazole derivatives has demonstrated their effectiveness against a range of bacterial strains, suggesting that the thiazole component in this compound may confer similar properties .
Enzymatic Interaction Studies
Techniques such as surface plasmon resonance (SPR) and high-throughput screening are employed to evaluate how these compounds interact with specific proteins and enzymes. These studies help elucidate the mechanisms through which the compound exerts its biological effects .
Comparison with Similar Compounds
Key Observations:
- Piperidine vs. Piperazine/Pyrazole: The target compound’s piperidine ring (vs.
- Thiazole Substitution: The 2,4-dimethylthiazole in the target compound offers greater steric hindrance compared to unsubstituted thiazolidinones ( ) or benzothiazoles ( ), which may influence binding pocket interactions.
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural parallels suggest possible therapeutic avenues:
- Kinase Inhibition: The thiazole and pyrazine motifs are common in kinase inhibitors. ’s benzothiazole-piperazine methanone shares a similar scaffold, often associated with ATP-binding site interactions.
- Antimicrobial Activity: Thiazolidinones ( ) and pyrazoles ( ) are known for antimicrobial properties. The target compound’s dimethyl groups may enhance membrane permeability, a critical factor in such applications.
Physicochemical Properties
- Lipophilicity : The target compound’s methyl groups (logP ~3–4 estimated) may increase lipophilicity relative to ’s methoxyphenyl derivative (logP ~2–3) but align closer to ’s ethoxy-benzothiazole (logP ~3–4) .
- Solubility: The dimethylamino group’s polarity might enhance aqueous solubility compared to purely aromatic analogues ( ), though steric effects could limit this.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling the pyrazine and piperidine fragments via nucleophilic substitution, followed by incorporation of the thiazole moiety through a ketone linkage. Key steps include:
- Step 1: Activation of the pyrazine ring’s hydroxyl group using chlorinating agents (e.g., POCl₃) to enable nucleophilic attack by the piperidine oxygen .
- Step 2: Thiazole ring formation via condensation reactions, often requiring reflux conditions (e.g., ethanol or DMF as solvents) .
- Optimization: Use column chromatography or recrystallization (e.g., DMF/EtOH mixtures) for purification. Monitor reaction progress via HPLC or TLC, and confirm purity with NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: Assign peaks for dimethylamino protons (δ ~2.8–3.2 ppm), pyrazine aromatic protons (δ ~8.0–8.5 ppm), and thiazole methyl groups (δ ~2.4 ppm) .
- X-ray Crystallography: Resolve π-stacking interactions between pyrazine and thiazole rings to confirm spatial orientation .
- HPLC-MS: Quantify purity (>95%) and detect by-products (e.g., dealkylated intermediates) .
Q. What initial biological screening assays are recommended?
- Methodological Answer: Prioritize target-agnostic assays:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition: Screen against kinase or protease panels (e.g., EGFR, COX-2) using fluorescence-based activity assays .
- Solubility: Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer: Contradictions often arise from assay conditions or compound stability:
- Orthogonal Assays: Confirm cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
- Stability Testing: Incubate the compound in assay buffers (e.g., DMEM, pH 7.4) and monitor degradation via HPLC over 24 hours .
- Target Engagement: Use SPR (Surface Plasmon Resonance) to validate direct binding to purported targets (e.g., kinases) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity of the piperidine oxygen .
- Catalyst Selection: Employ Pd/C or CuI for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- DOE (Design of Experiments): Vary temperature (60–120°C), reaction time (4–24 h), and stoichiometry (1:1 to 1:1.2) to identify optimal conditions .
Q. How can computational modeling predict biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR PDB:1M17). Prioritize targets with docking scores ≤ -8.0 kcal/mol .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤ 2.0 Å) .
- QSAR Models: Train models on thiazole/pyrazine derivatives to predict IC₅₀ values against cancer cell lines .
Q. What experimental designs address pH-dependent stability issues?
- Methodological Answer:
- pH-Rate Profiling: Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC. Plot kobs vs. pH to identify instability regions (e.g., acidic hydrolysis) .
- Formulation Screening: Test cyclodextrin complexes or PEGylation to enhance stability in physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
